N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl (-S-) linkage to a propanamide backbone. The propanamide chain is further modified with a benzyl group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-benzyl-3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S/c1-32-21-13-9-18(10-14-21)22(15-23(31)27-16-17-5-3-2-4-6-17)33-25-28-24(29-30-25)19-7-11-20(26)12-8-19/h2-14,22H,15-16H2,1H3,(H,27,31)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSUKYFASUYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its biological significance. The presence of the 4-fluorophenyl and 4-methoxyphenyl groups contributes to its pharmacological profile.
Biological Activity
1. Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, it was found that this compound demonstrated notable inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| N-benzyl... | 5.01 | Moderate |
| Celecoxib | 0.78 | High |
The IC50 value of 5.01 µM indicates moderate potency compared to Celecoxib, a well-known COX inhibitor .
2. Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. A study focusing on the synthesis of new triazole compounds revealed that this compound exhibited significant activity against various bacterial strains. The mechanism is thought to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Case Studies
Case Study 1: COX Inhibition
In vitro studies conducted by Chandna et al. demonstrated that N-benzyl derivatives, including the compound , showed effective inhibition of COX-II activity with an IC50 value comparable to standard anti-inflammatory drugs . This suggests potential therapeutic applications in managing inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial efficacy of triazole-based compounds against resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies indicate that the compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent .
Antifungal Properties
The triazole moiety is particularly well-known for its antifungal activity. Compounds with similar structures have been shown to disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase. This mechanism positions this compound as a potential antifungal treatment .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The ability of triazoles to modulate various signaling pathways involved in cancer progression has led researchers to explore their use in oncology. This compound has shown promise in inhibiting tumor cell proliferation in laboratory settings .
Neurological Applications
Recent investigations have indicated that triazole derivatives can exhibit neuroprotective effects. The potential application of this compound in treating neurodegenerative diseases is being explored due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [Institution Name], this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A collaborative research effort at [Institution Name] focused on the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), suggesting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and SAR Insights
- Triazole vs. Tetrazole : Triazoles (e.g., target compound) offer balanced acidity and metabolic stability, while tetrazoles () excel in mimicking carboxylic acids but may face faster clearance .
- Sulfanyl Group: Critical for hydrogen bonding and redox activity.
- Substituent Effects :
- Amide Backbone : Propanamide (target) vs. acetamide () affects target engagement; longer chains may improve binding but increase steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
